Methyl 2-cyano-3,3-di(methylthio)acrylate
Description
Historical Context of Ketene (B1206846) Dithioacetals in Chemical Synthesis
Ketene dithioacetals are a class of organic compounds that have been recognized as versatile intermediates in organic synthesis for several decades. rsc.org Their utility stems from the presence of a carbon-carbon double bond substituted with two sulfur atoms, which can be readily transformed into a variety of other functional groups. Traditionally, ketene dithioacetals are prepared through a reaction involving the deprotonation of a compound with an active methylene (B1212753) group, followed by the addition of carbon disulfide and subsequent alkylation. alfa-chemistry.com
The chemistry of ketene dithioacetals has evolved to become a cornerstone in the synthesis of numerous complex molecules. rsc.org Their ability to undergo a wide range of reactions, including cycloadditions, substitutions, and functional group interconversions, has made them invaluable tools for synthetic chemists. alfa-chemistry.com The presence of the dithioacetal group provides both stability to the molecule and a handle for further chemical manipulation.
Significance of the 2-Cyanoacrylate Moiety in Chemical Reactivity and Synthetic Design
The 2-cyanoacrylate moiety is another critical component of Methyl 2-cyano-3,3-di(methylthio)acrylate, significantly influencing its reactivity. Cyanoacrylates are well-known for their high reactivity, which is attributed to the presence of two strong electron-withdrawing groups—the nitrile (cyano) and the ester (acrylate) groups—attached to the same carbon atom. nih.gov This electronic arrangement makes the β-carbon of the acrylate (B77674) system highly electrophilic and susceptible to attack by nucleophiles. nih.gov
The discovery of cyanoacrylates dates back to the World War II era, and they have since found widespread application, most famously as the primary component of "super glues". amazonaws.com In the context of synthetic design, the 2-cyanoacrylate group is a powerful tool for introducing functionality and promoting specific reaction pathways. Its ability to readily undergo addition reactions is a key feature exploited in the synthesis of various organic molecules. acs.org
Overview of the Compound's Role as a Versatile Synthetic Intermediate
This compound combines the advantageous features of both ketene dithioacetals and 2-cyanoacrylates, resulting in a highly versatile synthetic intermediate. The interplay between the electron-donating methylthio groups and the electron-withdrawing cyano and ester groups creates a unique electronic profile that allows for a rich and diverse reaction chemistry.
This compound serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and materials science. rsc.org The ability of the methylthio groups to act as leaving groups, coupled with the electrophilicity of the acrylate system, enables a range of cyclization reactions with various nucleophiles. The specific reactions and synthetic utility of this compound are a subject of ongoing research, with new applications continually being explored.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c1-10-6(9)5(4-8)7(11-2)12-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDBEROAEMAOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(SC)SC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313052 | |
| Record name | Methyl 2-cyano-3,3-di(methylthio)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3490-92-4 | |
| Record name | 3490-92-4 | |
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| Record name | Methyl 2-cyano-3,3-di(methylthio)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies for Methyl 2 Cyano 3,3 Di Methylthio Acrylate
Precursor Reactants and Reagents for Dithioacetal Formation
The formation of the dithioacetal is a stepwise process that begins with the deprotonation of an active methylene (B1212753) compound, which then acts as a nucleophile. This is followed by reaction with carbon disulfide and subsequent alkylation to yield the final product.
Utilization of Carbon Disulfide and Methylating Agents
A cornerstone of this synthesis is the use of carbon disulfide (CS₂). After the initial formation of a carbanion from an active methylene precursor, carbon disulfide serves as the electrophilic source of the two sulfur atoms. The reaction proceeds through the formation of a dithiocarboxylate salt intermediate.
Reactions Involving Cyanoacetate (B8463686) Derivatives
The carbon framework of the target molecule originates from a cyanoacetate derivative, specifically methyl cyanoacetate. Methyl cyanoacetate is classified as an "active methylene compound" because the methylene protons (CH₂) are acidic. This heightened acidity is due to the electron-withdrawing effects of the adjacent cyano (-CN) and ester (-COOCH₃) groups, which stabilize the resulting carbanion through resonance. This carbanion is the key nucleophilic species that initiates the reaction sequence. The general method involves the reaction of this active methylene compound with carbon disulfide in the presence of a base, which facilitates the initial deprotonation. growingscience.comresearchgate.net
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of the synthesis of methyl 2-cyano-3,3-di(methylthio)acrylate is highly dependent on the careful selection and control of reaction conditions. Factors such as the choice of base, the solvent system, reaction temperature, and duration are critical for maximizing product yield and ensuring high selectivity.
Influence of Base Catalysis (e.g., KOH, NaH, NaOEt)
The selection of an appropriate base is crucial for the initial deprotonation of the methyl cyanoacetate. The base must be strong enough to quantitatively generate the carbanion without promoting undesirable side reactions. A variety of bases have been successfully employed in the synthesis of ketene (B1206846) dithioacetals, and their effectiveness can vary depending on the specific substrate and reaction conditions.
Strong bases like Sodium Hydride (NaH) and alkoxides such as Sodium Ethoxide (NaOEt) are often effective. growingscience.comnih.gov Weaker bases, for instance, Potassium Hydroxide (B78521) (KOH), can also be utilized, although they may require more forcing conditions. nih.gov The optimization of the base is a key consideration; for example, in related syntheses, it was found that increasing the concentration of the base could accelerate the reaction, though an optimal concentration must be determined to avoid potential side-product formation. researchgate.net
Table 1: Effect of Different Bases on a Model Ketene Dithioacetal Synthesis
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | KOH | DMSO | 50 | - |
| 2 | NaH | DMSO | 50 | 64 |
| 3 | NaH | DMF | 50 | 72 |
| 4 | NaOEt | DMF | 50 | Good |
Data adapted from studies on analogous ketene dithioacetal syntheses. tandfonline.comnih.gov
Solvent Systems and Their Impact on Reaction Efficiency (e.g., DMF, THF, ethanol)
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are excellent choices as they effectively solvate the intermediate salts and facilitate the reaction. nih.gov Tetrahydrofuran (THF) is another suitable solvent, though it is less polar than DMF or DMSO. nih.gov Alcohols like ethanol (B145695) can also be used, particularly when using an alkoxide base like sodium ethoxide. researchgate.net The choice of solvent can significantly impact the yield; for instance, in a comparative study, DMF provided a higher yield than DMSO or less polar solvents like THF under otherwise similar conditions. nih.gov
Temperature and Reaction Time Optimization
Temperature and reaction duration are interdependent parameters that must be optimized to achieve a high yield in a reasonable timeframe. The reaction to form the dithiolate intermediate is often conducted at room temperature or slightly elevated temperatures. tandfonline.com Subsequent alkylation may also be performed under similar conditions.
Studies on related systems have shown that temperatures in the range of 40-50°C can provide optimal results, significantly improving the reaction rate and yield. growingscience.comresearchgate.net The reaction time is monitored to ensure completion, which can range from a few hours to overnight. For example, one procedure reported stirring the reaction mixture at room temperature for 3.5 to 6 hours. tandfonline.com Prolonging the reaction time unnecessarily can lead to the formation of byproducts.
Table 2: Optimization of Temperature and Time for a Model Dithioacetal Synthesis
| Entry | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Room Temp. | 6 | - |
| 2 | 40-50 | 5 | 85 |
Data adapted from optimization studies on related ketene dithioacetal syntheses. growingscience.comresearchgate.net
Green Chemistry Approaches in this compound Synthesis.
Microwave-Assisted Synthesis Protocols.
Specific protocols for the microwave-assisted synthesis of this compound are not described in the available research. While related compounds are used in microwave-assisted reactions to synthesize various heterocyclic derivatives, the foundational synthesis of the title compound itself via this method is not detailed.
Exploration of Ultrasonic Irradiation Techniques.
There is no available research detailing the synthesis of this compound through the application of ultrasonic irradiation techniques.
Considerations for Continuous Flow Chemistry Integration.
The scientific literature does not currently contain studies or considerations for integrating continuous flow chemistry in the synthesis of this compound.
Mechanistic Investigations of Reactions Involving Methyl 2 Cyano 3,3 Di Methylthio Acrylate
Nucleophilic Addition Reactions and Subsequent Eliminations.
The most characteristic reactivity of methyl 2-cyano-3,3-di(methylthio)acrylate involves a sequence of nucleophilic addition to the electron-deficient C=C double bond, followed by the elimination of a methanethiolate (B1210775) leaving group. This addition-elimination mechanism provides a powerful route for the introduction of new functional groups at the C-3 position.
Role of the Electrophilic Center at the C=C Double Bond.
The reactivity of this compound is governed by the electrophilic character of the C-3 carbon of its double bond. The presence of both a cyano (-CN) and a methoxycarbonyl (-COOCH₃) group at the C-2 position creates a strong "pull" effect, withdrawing electron density from the C=C bond through both inductive and resonance effects. This polarization is further influenced by the two methylthio (-SCH₃) groups at the C-3 position, which can donate electron density through resonance but are primarily electron-withdrawing inductively.
This "push-pull" or captodative olefin system results in a low-energy Lowest Unoccupied Molecular Orbital (LUMO) that is primarily localized on the C-3 carbon. Computational studies on analogous α-oxo ketene (B1206846) dithioacetals using techniques like Molecular Electrostatic Potential (MESP) mapping have shown that such arrangements create significant electron-deficient sites suitable for nucleophilic attack. researchgate.net The C-3 carbon, being β to the electron-withdrawing groups, acts as the primary soft electrophilic center, making it the favored site for conjugate addition by soft nucleophiles. The initial nucleophilic attack on this center is the crucial first step that initiates the subsequent elimination and domino reactions of the molecule. acs.org
Substitution of Methylthio Groups by Various Nucleophiles (e.g., amines, phosphites, thiols).
The addition-elimination pathway allows for the facile substitution of one of the methylthio groups by a range of nucleophiles. This reaction is a cornerstone of the synthetic utility of the parent compound.
Amines: Nitrogen nucleophiles, particularly primary and secondary amines, react readily with this compound. The reaction typically proceeds by a nucleophilic attack of the amine at the C-3 position, forming a tetrahedral intermediate. This intermediate then collapses, eliminating one of the methylthio groups as methanethiolate to yield a stable N,S-ketene acetal (B89532). A variety of aromatic amines and aminopyridines have been successfully used to synthesize a range of 3-amino-3-methylthio-2-cyanoacrylates. jst.go.jp The reaction conditions can be mild, often occurring at room temperature, although microwave irradiation has been employed to significantly accelerate the process and improve yields. jst.go.jp
| Nucleophile | Product | Yield (%) | Conditions |
| 2,6-Dichloro-4-(trifluoromethyl)aniline | (E)-Ethyl 3-(2,6-dichloro-4-trifluoromethylphenylamino)-2-cyano-3-methylthio acrylate (B77674) | 85.3 | DMF-THF, NaH, Microwave, 50°C, 30 min |
| 4-Aminopyridine | (E)-Ethyl 3-(pyridin-4-ylamino)-2-cyano-3-methylthio acrylate | 93.5 | DMF-THF, NaH, Microwave, 50°C, 30 min |
| 4-Nitroaniline | (E)-Ethyl 3-(4-nitrophenylamino)-2-cyano-3-methylthio acrylate | 86.4 | DMF-THF, NaH, Microwave, 50°C, 30 min |
| 4-Bromoaniline | (E)-Ethyl 3-(4-bromophenylamino)-2-cyano-3-methylthio acrylate | 82.5 | DMF-THF, NaH, Microwave, 50°C, 30 min |
This interactive table is based on data for the analogous ethyl ester. jst.go.jp
Carbon Nucleophiles: Active methylene (B1212753) compounds, such as those derived from acetyl compounds, can also serve as effective nucleophiles. In the presence of a base like potassium hydroxide (B78521), the enolate generated from an acetyl compound attacks the C-3 position of this compound, leading to the substitution of a methylthio group. This reaction has been utilized in domino sequences to construct heterocyclic systems like 2H-pyran-2-ones. researchgate.net
While the reactivity with amines and carbon nucleophiles is well-established, specific mechanistic studies on the reaction of this compound with phosphites and thiols are less commonly reported in the literature. However, the general reactivity pattern suggests that these soft nucleophiles would also attack the C-3 electrophilic center.
Regioselectivity and Stereoselectivity in Addition-Elimination Processes.
The nucleophilic addition-elimination reactions of this compound proceed with high levels of selectivity.
Regioselectivity: The reaction is highly regioselective. Nucleophilic attack consistently occurs at the C-3 carbon, which bears the two methylthio groups. This selectivity is a direct consequence of the electronic structure of the molecule. The C-3 carbon is the β-position in this Michael acceptor system, and its electrophilicity is significantly enhanced by the cumulative electron-withdrawing effect of the cyano and ester groups at C-2. Attack at C-2 is electronically disfavored. This observed regioselectivity is a classic example of conjugate addition to a polarized "push-pull" alkene system. acs.orgacs.org
Stereoselectivity: The substitution reaction, particularly with amines, has been shown to be highly stereoselective, yielding predominantly the (E)-isomer. jst.go.jp The formation of the (E)-isomer is likely the thermodynamically controlled outcome, favored due to reduced steric hindrance between the substituents on the C=C double bond. In this configuration, the bulky substituent introduced by the nucleophile and the remaining methylthio group are positioned on opposite sides of the double bond, leading to a more stable product. X-ray crystallography of related products has confirmed the (E)-configuration. nih.govacs.org
Cycloaddition Reactions and Their Mechanisms.
While less explored than its nucleophilic substitution chemistry, this compound and related ketene dithioacetals can participate in cycloaddition reactions, acting as the 2π-electron component (dienophile).
The electron-deficient nature of the double bond in ketene dithioacetals makes them suitable dienophiles for inverse-electron-demand Diels-Alder reactions. However, the first successful use of ketene dithioacetals in a standard [4+2] aza-Diels-Alder reaction was reported with N-arylimines (acting as the 2-azadiene). figshare.comnih.govkau.edu.sa In these acid-promoted reactions, the ketene dithioacetal serves as an electron-rich alkene component, which is activated by the two sulfur atoms. figshare.com The reaction proceeds to form a tetrahydroquinoline core. figshare.comnih.gov This approach is significant because it allows for the introduction of substituents at the 3-position of the resulting tetrahydroquinoline, a substitution pattern that is difficult to achieve with more common dienophiles like styrene. figshare.comkau.edu.sa The reaction demonstrates the versatility of ketene dithioacetals to act as dienophiles, expanding their synthetic utility beyond simple nucleophilic additions.
Domino and Cascade Reaction Sequences.
The initial nucleophilic addition-elimination reaction of this compound can serve as the entry point for elegant domino and cascade sequences, enabling the rapid construction of complex heterocyclic scaffolds from simple precursors.
Base-Promoted Domino Reactions for Heterocycle Construction.
Base-promoted domino reactions are particularly effective for synthesizing heterocycles using this compound as a key precursor. These reactions typically begin with a base-mediated generation of a nucleophile, which then initiates a cascade by attacking the C-3 position of the acrylate.
A prominent example is the synthesis of 6-aryl-4-methylthio-2H-pyran-2-ones. This transformation is achieved by reacting this compound with substituted acetophenones in the presence of a base. acs.org The proposed mechanism involves the following steps:
Michael Addition: The base generates an enolate from the acetophenone, which acts as a carbon nucleophile. This enolate adds to the C-3 position of the acrylate in a Michael-type addition.
Elimination: The resulting intermediate eliminates a methanethiolate ion to form a new C-C bond.
Intramolecular Cyclization: The intermediate then undergoes an intramolecular O-cyclization, where the oxygen of the enol attacks the nitrile carbon.
Hydrolysis: The resulting 2-imino-pyran intermediate is hydrolyzed upon acidic workup to afford the final 2H-pyran-2-one product. acs.org
This domino strategy has also been applied to the synthesis of pyridobenzimidazoles by using benzimidazole-2-acetonitriles as the nucleophilic partner. These base-promoted cascade reactions are highly efficient, allowing for the formation of multiple bonds and a new heterocyclic ring in a single synthetic operation.
Intramolecular Cyclization Pathways
This compound is a versatile precursor in the synthesis of various heterocyclic compounds due to its multiple reactive sites. The presence of a nitrile group, an acrylate moiety, and two methylthio groups allows for a range of reactions with binucleophiles, leading to the formation of five- and six-membered rings through intramolecular cyclization.
One of the most common applications is in the synthesis of substituted pyrazoles. The reaction with hydrazine (B178648) derivatives proceeds via an initial nucleophilic attack and substitution of one of the methylthio groups, followed by an intramolecular cyclization involving the nitrile group to form the pyrazole (B372694) ring. mdpi.comnih.govbeilstein-journals.org For instance, the reaction of the ethyl ester analog, ethyl 2-cyano-3,3-bis(methylthio)acrylate, with various hydrazines leads to the formation of 5-amino-3-(methylthio)pyrazoles. nih.gov The mechanism involves the initial displacement of a methylthio group by the hydrazine, followed by the cyclization of the resulting intermediate where the terminal amino group of the hydrazine attacks the cyano carbon.
Similarly, this compound serves as a building block for pyridone derivatives. The reaction with N-aryl derivatives of 2-cyano-3,3-bis(methylthio)acrylamides and β-keto esters can produce 5-cyano-4-methylthio-6-oxo-1,6-dihydropyridine-3-carboxylates. researchgate.net The proposed mechanism involves a conjugate addition followed by the loss of methyl mercaptan and a subsequent intramolecular condensation. researchgate.net
The synthesis of pyrido[1,2-a]pyrimidines has also been achieved. The reaction of the related compound, bis(methylthio)methylene malononitrile, with 2-aminopyridine (B139424) results in the formation of 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine. This transformation highlights the reactivity of the dithioketene acetal moiety and the cyano group in facilitating cyclization reactions to build fused heterocyclic systems.
These reactions demonstrate that the intramolecular cyclization step is crucial for ring formation. The pathway is generally initiated by a nucleophilic substitution at the β-carbon of the acrylate, displacing one of the methylthio groups, which acts as a good leaving group. The resulting intermediate then possesses a nucleophilic center positioned to attack the electrophilic carbon of the nitrile group, leading to the final heterocyclic product after tautomerization or elimination.
| Reactant with Acrylate Derivative | Resulting Heterocycle | Key Mechanistic Steps | Reference |
|---|---|---|---|
| Hydrazine Hydrate (B1144303) / Substituted Hydrazines | Pyrazoles | 1. Nucleophilic substitution of a methylthio group. 2. Intramolecular attack of the terminal nitrogen on the nitrile carbon. | mdpi.comnih.govbeilstein-journals.org |
| Amidrazones | Mercapto Pyrazoles | 1. Substitution of a methylthio group. 2. Intramolecular cyclization involving the amidrazone moiety and the nitrile group. | researchgate.net |
| β-Keto Esters / Cyanoacetanilides | Dihydropyridines | 1. Conjugate addition. 2. Loss of methyl mercaptan. 3. Intramolecular condensation. | researchgate.net |
| 2-Aminopyridine | Pyrido[1,2-a]pyrimidines | 1. Nucleophilic substitution of a methylthio group by the ring nitrogen. 2. Intramolecular cyclization of the exocyclic amino group onto the nitrile carbon. |
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving molecules like this compound. By modeling the reaction at a molecular level, it is possible to gain insights into the electronic structures of reactants, intermediates, and transition states, as well as the energetic profiles of various reaction pathways. These theoretical investigations complement experimental findings and can help predict reactivity and selectivity.
Density Functional Theory (DFT) Studies on Reactivity.upenn.edu
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. mdpi.com For acrylates, DFT studies can predict sites susceptible to nucleophilic or electrophilic attack by analyzing properties derived from the calculated electron density, such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps.
In the context of this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the reactant molecule and any proposed intermediates.
Analyze Frontier Molecular Orbitals: The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The LUMO is typically localized on the electrophilic centers of the molecule, indicating where a nucleophile is most likely to attack. For this acrylate, the β-carbon and the nitrile carbon are expected to be key electrophilic sites.
Map Electrostatic Potential: This analysis reveals the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps to rationalize the observed regioselectivity in reactions with nucleophiles.
Studies on similar systems, such as other acrylate derivatives, have successfully used DFT to rationalize their reactivity and the stability of reaction products. For example, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to optimize the geometry of related acrylate adducts and to generate theoretical vibrational spectra (FT-IR) that show good agreement with experimental data. mdpi.com
Analysis of Activation Energies and Transition States.upenn.edu
A critical aspect of understanding a reaction mechanism is the characterization of its potential energy surface, which includes locating transition states and calculating activation energies. Computational methods, particularly DFT, are instrumental in mapping these pathways.
A transition state (TS) represents the highest energy point along the minimum energy path between a reactant and a product. Locating the TS structure is a key step in calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. The rate of a reaction is exponentially dependent on this barrier, as described by transition-state theory. upenn.edu
For the intramolecular cyclization reactions of this compound derivatives, computational studies can:
Locate Transition State Structures: Algorithms are used to find the specific geometry of the transition state for each elementary step, such as the initial nucleophilic attack and the subsequent ring-closing cyclization.
Calculate Activation Energies: The energy difference between the transition state and the reactants gives the activation energy. By comparing the activation energies of competing pathways, it is possible to predict which reaction is kinetically favored. For instance, in a reaction with a binucleophile, calculations can determine whether cyclization is more or less favorable than intermolecular side reactions.
Confirm Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the transition state structure to ensure that it correctly connects the desired reactant and product, thereby confirming the proposed mechanistic step.
Computational studies on the thermal polymerization of acrylates have demonstrated the utility of these methods. DFT calculations have been used to evaluate different initiation mechanisms by computing the reaction barriers for proposed cycloaddition reactions and radical formation steps. upenn.eduresearchgate.net These studies highlight the sensitivity of the calculated barrier height to the choice of functional and basis set, emphasizing the need for high-level theoretical models to achieve quantitative accuracy. researchgate.net
| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference Context |
|---|---|---|---|
| Radical Addition to Methyl Acrylate | wB97-XD/CBS | ~5-7 | researchgate.net |
| [4+2] Cycloaddition (Diels-Alder) | DFT (B3LYP) | ~25-30 | upenn.edu |
| 1,2-Ester Migration in Spiro-radical | DFT | Barrierless (-0.4 kcal/mol reaction energy) | nih.gov |
| Cyanomethyl Radical Formation | DFT | 30.8 kcal/mol (reaction free energy) | nih.gov |
Note: This table presents generalized or specific data from computational studies on related acrylate systems to illustrate the type of information obtained from such analyses. CBS refers to Complete Basis Set extrapolation.
Utility of Methyl 2 Cyano 3,3 Di Methylthio Acrylate As a Synthon in Heterocyclic Chemistry
Synthesis of Oxygen-Containing Heterocycles.
The electrophilic nature of the β-carbon of the acrylate (B77674) system, coupled with the leaving group ability of the methylthio groups, makes Methyl 2-cyano-3,3-di(methylthio)acrylate a valuable precursor for the synthesis of oxygen-containing heterocycles.
The reaction of ketene (B1206846) dithioacetals, such as this compound, with compounds possessing an active methylene (B1212753) group offers a direct route to substituted 2H-pyran-2-one derivatives. For instance, the condensation of Methyl 2-cyano-3,3-bis(methylthio)acrylate with various acetyl compounds in the presence of a base like potassium hydroxide (B78521) leads to the formation of the corresponding 6-substituted-3-cyano-4-methylthio-2H-pyran-2-ones. This transformation proceeds through an initial Michael addition of the active methylene compound to the acrylate, followed by an intramolecular cyclization with the elimination of methanethiol (B179389). The resulting pyranone ring is highly functionalized and amenable to further synthetic modifications.
| Reactant 1 | Reactant 2 (Acetyl Compound) | Base | Product |
| This compound | Acetophenone | KOH | 3-Cyano-4-(methylthio)-6-phenyl-2H-pyran-2-one |
| This compound | Acetone | KOH | 3-Cyano-6-methyl-4-(methylthio)-2H-pyran-2-one |
| This compound | 4'-Methoxyacetophenone | KOH | 3-Cyano-6-(4-methoxyphenyl)-4-(methylthio)-2H-pyran-2-one |
The application of this compound in the direct construction of substituted tetrahydronaphthalenes is not extensively documented in the reviewed scientific literature. While Diels-Alder reactions are a common strategy for synthesizing such carbocyclic systems, the specific use of this synthon as a dienophile in such transformations leading to tetrahydronaphthalenes has not been widely reported. Further research may be required to explore the potential of this synthon in annulation reactions for the synthesis of these structures.
Synthesis of Nitrogen-Containing Heterocycles.
This compound is a particularly effective synthon for the preparation of a variety of nitrogen-containing heterocyclic systems. The presence of multiple electrophilic centers allows for versatile reactions with different nitrogen-based nucleophiles.
The reaction of this compound with various amidines and related compounds provides a straightforward route to pyrimidine (B1678525) derivatives. For example, treatment with guanidine (B92328) leads to the formation of 2-amino-5-cyano-6-(methylthio)pyrimidin-4-ol.
Furthermore, this synthon is instrumental in the synthesis of fused pyrimidine systems. The reaction with 2-aminobenzothiazole (B30445) in the presence of a base such as potassium carbonate in dimethylformamide results in the formation of 4H-pyrimido[2,1-b]benzothiazole-2-thiomethyl-3-cyano-4-one. nih.gov Similarly, reaction with 2-aminopyridine (B139424) yields 3-cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine. These reactions typically proceed via an initial nucleophilic attack of the amino group, followed by cyclization and elimination of methanethiol.
| Reactant 1 | Reactant 2 | Product |
| This compound | Guanidine | 2-Amino-5-cyano-6-(methylthio)pyrimidin-4-ol |
| This compound | 2-Aminobenzothiazole | 4H-Pyrimido[2,1-b]benzothiazole-2-thiomethyl-3-cyano-4-one nih.gov |
| This compound | 2-Aminopyridine | 3-Cyano-4-imino-2-(methylthio)-4H-pyrido[1,2-a]pyrimidine |
The synthesis of pyrazole (B372694) derivatives is readily achieved through the reaction of this compound with hydrazine (B178648) and its derivatives. The reaction with hydrazine hydrate (B1144303) typically leads to the formation of 5-amino-4-cyano-3-(methylthio)-1H-pyrazole. The reaction mechanism involves the nucleophilic attack of the hydrazine at the β-carbon of the acrylate, followed by an intramolecular cyclization onto the cyano group.
This synthon is also utilized in the synthesis of annulated pyrazole systems. For instance, the reaction with 2-quinoloyl-4-hydrazines has been shown to produce pyrazoloquinolinone derivatives. These reactions highlight the utility of this compound in constructing complex, fused heterocyclic systems containing a pyrazole ring.
| Reactant 1 | Reactant 2 | Product |
| This compound | Hydrazine hydrate | 5-Amino-4-cyano-3-(methylthio)-1H-pyrazole |
| This compound | Phenylhydrazine | 5-Amino-4-cyano-3-(methylthio)-1-phenyl-1H-pyrazole |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | 2-Quinoloyl-4-hydrazines | Pyrazoloquinolinone derivatives |
The versatility of this compound extends to the synthesis of sulfur-containing nitrogen heterocycles such as 1,3,4-thiadiazoles and 1,3-thiazoles. The reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with bisthioureas has been reported to yield both 1,3,4-thiadiazole (B1197879) and 1,3-thiazole derivatives, depending on the nature of the bisthiourea. This reaction provides a one-pot method for the construction of these important heterocyclic cores. The reaction of various 2-amino-N-aryl-4-methylthiazole-5-carboxamides with ethyl 2-cyano-3,3-bis(methylthio)acrylate in the presence of potassium carbonate in dimethylformamide has also been shown to produce novel thiazole (B1198619) derivatives.
| Reactant 1 | Reactant 2 | Product(s) |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | Bisthioureas | 1,3,4-Thiadiazole and/or 1,3-Thiazole derivatives |
| Ethyl 2-cyano-3,3-bis(methylthio)acrylate | 2-Amino-N-aryl-4-methylthiazole-5-carboxamide | Ethyl (E)-2-cyano-3-((4-methyl-5-(arylcarbamoyl)thiazol-2-yl)amino)-3-(methylthio)acrylate |
Dihydropyridines
While direct literature detailing the synthesis of dihydropyridines specifically from this compound is not abundant, the reactivity of ketene dithioacetals suggests a plausible pathway for the construction of highly functionalized dihydropyridine (B1217469) rings. organic-chemistry.org The general strategy would likely involve a multi-component reaction, a hallmark of dihydropyridine synthesis (e.g., the Hantzsch synthesis).
A hypothetical three-component reaction could involve an aldehyde, an active methylene compound, and this compound in the presence of a suitable base. The reaction would proceed through an initial Knoevenagel condensation of the aldehyde with the active methylene compound, followed by a Michael addition of the resulting enolate to the electron-deficient double bond of the acrylate. Subsequent cyclization with the elimination of methanethiol would lead to the formation of the dihydropyridine ring. The resulting dihydropyridine would be highly functionalized with a cyano group, a methoxycarbonyl group, and a methylthio group, offering further opportunities for synthetic modifications.
Table 1: Plausible Reactants for Dihydropyridine Synthesis
| Aldehyde | Active Methylene Compound | Resulting Dihydropyridine Skeleton |
| Benzaldehyde | Malononitrile | 4-Aryl-3,5-dicyano-1,4-dihydropyridine-2-carboxylate derivative |
| 4-Chlorobenzaldehyde | Ethyl cyanoacetate (B8463686) | 4-Aryl-3-cyano-5-ethoxycarbonyl-1,4-dihydropyridine-2-carboxylate |
| Cyclohexanecarboxaldehyde | Acetylacetone | 4-Alkyl-3-acetyl-5-cyano-1,4-dihydropyridine-2-carboxylate derivative |
Imidazolin-5-one Derivatives
The synthesis of imidazolin-5-one derivatives from this compound represents a potential but less explored application of this synthon. A feasible approach would involve the reaction of the acrylate with α-amino acids or their corresponding esters.
In this proposed reaction, the amino group of the α-amino acid would act as a nucleophile, attacking one of the electrophilic carbons of the ketene dithioacetal. This would be followed by an intramolecular cyclization, where the carboxylate or ester group displaces the second methylthio group to form the five-membered imidazolin-5-one ring. The reaction would likely require a base to facilitate the initial nucleophilic attack and the final cyclization step. The resulting imidazolin-5-one would bear a cyano(methoxycarbonyl)methylidene group at the 2-position, a functionality that could be further elaborated.
Quinoxaline (B1680401) Derivatives
Quinoxaline derivatives are typically synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.netorganic-chemistry.orgchim.itsapub.orgmdpi.com The use of this compound as a two-carbon synthon in this context presents an intriguing, albeit non-traditional, synthetic strategy.
In a potential reaction pathway, this compound could react with o-phenylenediamine under appropriate conditions. The reaction would likely proceed by a double nucleophilic attack of the two amino groups of the diamine onto the electrophilic carbons of the acrylate, with the displacement of both methylthio groups. Subsequent tautomerization and aromatization would lead to the formation of a highly substituted quinoxaline derivative. This method would provide a direct route to quinoxalines bearing cyano and methoxycarbonyl substituents at the 2-position.
2H-Pyrido[1,2-a]pyrimidine and 6,7-Dihydro-2H-pyrido[2,1-a]isoquinoline Derivatives
The reaction of ketene dithioacetals with 2-aminopyridines is a well-established method for the synthesis of the 2H-pyrido[1,2-a]pyrimidine ring system. A closely related compound, cyanoketene dithioacetal, has been shown to react with 2-aminopyridine to yield 2-(methylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile.
By analogy, the reaction of this compound with 2-aminopyridine is expected to proceed in a similar fashion. The exocyclic amino group of 2-aminopyridine would initially attack one of the methylthio-bearing carbons, followed by an intramolecular cyclization of the endocyclic nitrogen onto the ester carbonyl group. Subsequent elimination of methanol (B129727) and methanethiol would lead to the formation of the fused heterocyclic system.
Table 2: Synthesis of Substituted 2H-Pyrido[1,2-a]pyrimidines
| 2-Aminopyridine Derivative | Product |
| 2-Aminopyridine | 2-(Methylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile |
| 2-Amino-4-methylpyridine | 8-Methyl-2-(methylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile |
| 2-Amino-5-chloropyridine | 7-Chloro-2-(methylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile |
The synthesis of 6,7-dihydro-2H-pyrido[2,1-a]isoquinoline derivatives from this compound could be envisioned through a reaction with a suitable isoquinoline (B145761) precursor, such as 1-cyanomethyl-3,4-dihydroisoquinoline. The reaction would likely proceed via the enamine tautomer of the isoquinoline derivative, which would act as a nucleophile towards the acrylate. An intramolecular cyclization would then form the fused pyridone ring.
Synthesis of Sulfur-Containing Heterocycles
Thiophene (B33073) Derivatives
The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes, typically involving the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. organic-chemistry.orgarkat-usa.orgresearchgate.netnih.govhelsinki.finih.gov this compound can be considered as a pre-functionalized active methylene component for a Gewald-type synthesis.
In a modified Gewald reaction, this compound could react with an α-mercaptocarbonyl compound or an in-situ generated equivalent. The reaction would proceed through a Knoevenagel-type condensation followed by an intramolecular cyclization to form the thiophene ring. Alternatively, the reaction of the acrylate with elemental sulfur and a compound containing an active methylene group in the presence of a base could also lead to the formation of a highly substituted thiophene. The resulting thiophene would possess amino, methoxycarbonyl, and potentially other functional groups, making it a valuable intermediate for further synthetic transformations.
Table 3: Potential Reactants for Thiophene Synthesis via Modified Gewald Reaction
| Reactant 1 | Reactant 2 | Resulting Thiophene Skeleton |
| This compound | Mercaptoacetone | Methyl 2-amino-4-acetyl-5-(methylthio)thiophene-3-carboxylate |
| This compound | Ethyl mercaptoacetate | Methyl 2-amino-4-(ethoxycarbonyl)-5-(methylthio)thiophene-3-carboxylate |
| This compound | Malononitrile | Methyl 2-amino-4-cyano-5-(methylthio)thiophene-3-carboxylate |
1,3-Thiazine-2-thiones
The reaction of ketene dithioacetals with dithiocarbamates provides a route to 1,3-thiazine derivatives. Specifically, the reaction of 2-[bis(methylthio)-methylene]malononitrile with dithiocarbamates has been reported to yield 4-imino-6-(methylthio)-3,4-dihydro-2H-1,3-thiazine-2-thiones.
Based on this precedent, a similar reaction is expected between this compound and various dithiocarbamates. The reaction mechanism likely involves an initial nucleophilic attack of the dithiocarbamate (B8719985) sulfur atom on one of the electrophilic carbons of the ketene dithioacetal, leading to the displacement of a methylthio group. This is followed by an intramolecular cyclization of the nitrogen atom onto the ester carbonyl, with subsequent elimination of methanol, to form the six-membered 1,3-thiazine-2-thione ring.
Table 4: Synthesis of 1,3-Thiazine-2-thiones from Dithiocarbamates
| Dithiocarbamate Salt | Substituted 1,3-Thiazine-2-thione Product |
| Sodium N,N-dimethyldithiocarbamate | Methyl 2-(3-methyl-2-thioxo-2,3-dihydro-1,3-thiazin-4(6H)-ylidene)-2-cyanoacetate |
| Sodium N,N-diethyldithiocarbamate | Methyl 2-(3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazin-4(6H)-ylidene)-2-cyanoacetate |
| Sodium pyrrolidine-1-carbodithioate | Methyl 2-cyano-2-(2-thioxodihydro-1H,6H-pyrrolo[1,2-c] organic-chemistry.orgresearchgate.netthiazin-4(3H)-ylidene)acetate |
Construction of Other Complex Organic Frameworks.
This compound serves as a versatile precursor for the synthesis of various complex organic frameworks beyond the more common heterocyclic systems. Its electrophilic nature at the C3 position, coupled with the presence of two displaceable methylthio groups, allows for the introduction of diverse functionalities, leading to the construction of unique molecular architectures. This section explores its utility in creating derivatives bearing phosphonyl and cyanoacrylamide moieties.
Derivatives Containing Phosphonyl Moieties.
The synthesis of derivatives containing phosphonyl moieties directly from this compound is not extensively documented in the scientific literature. However, the reactivity of similar ketene dithioacetals suggests potential pathways for such transformations. For instance, phosphine (B1218219) oxide-substituted ketene dithioacetals have been utilized in reactions with guanidine to yield pyrimidines containing a phosphorus(V) group. nih.gov While direct evidence for the reaction of this compound with phosphorus nucleophiles is scarce, the general reactivity of analogous systems opens avenues for future exploration in the synthesis of novel phosphonyl-substituted heterocycles.
Cyanoacrylamide Derivatives.
The reaction of ketene dithioacetals, such as this compound, with amines provides a facile route to cyanoacrylamide derivatives. In these reactions, one of the methylthio groups is displaced by the amine, resulting in the formation of a more stable N,S-acetal. This transformation is a key step in the synthesis of various biologically active and structurally complex molecules.
Research has demonstrated that the ethyl ester analog, ethyl 2-cyano-3,3-di(methylthio)acrylate, readily reacts with a variety of aromatic amines and aminopyridines to yield (E)-3-methylthio-3-arylamino-2-cyanoacrylates in moderate to high yields. nih.gov These reactions can be efficiently carried out under microwave irradiation, which significantly reduces the reaction time to as little as 30 minutes at 50°C. nih.gov The use of sodium hydride as a base facilitates the reaction. nih.gov Given the similar reactivity of methyl and ethyl esters in this context, it is reasonable to expect that this compound would undergo analogous transformations.
The general reaction scheme involves the nucleophilic attack of the amine on the C3 position of the acrylate, followed by the elimination of a methanethiolate (B1210775) group. This process introduces a substituted amino group, thereby constructing the cyanoacrylamide framework.
The following table summarizes the synthesis of various cyanoacrylamide derivatives from the related ethyl 2-cyano-3,3-di(methylthio)acrylate, illustrating the scope of this transformation with different aromatic amines.
Table 1: Synthesis of (E)-Ethyl 3-Arylamino-2-cyano-3-(methylthio)acrylates
| Entry | Aromatic Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Aniline | (E)-Ethyl 2-cyano-3-(methylthio)-3-(phenylamino)acrylate | 85.3 |
| 2 | 4-Methylaniline | (E)-Ethyl 2-cyano-3-(methylthio)-3-(p-tolylamino)acrylate | 89.2 |
| 3 | 4-Methoxyaniline | (E)-Ethyl 2-cyano-3-((4-methoxyphenyl)amino)-3-(methylthio)acrylate | 93.5 |
| 4 | 4-Chloroaniline | (E)-Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-(methylthio)acrylate | 91.7 |
| 5 | 4-Bromoaniline | (E)-Ethyl 3-((4-bromophenyl)amino)-2-cyano-3-(methylthio)acrylate | 88.6 |
| 6 | 4-Nitroaniline | (E)-Ethyl 2-cyano-3-(methylthio)-3-((4-nitrophenyl)amino)acrylate | 64.0 |
| 7 | 2-Aminopyridine | (E)-Ethyl 2-cyano-3-(methylthio)-3-(pyridin-2-ylamino)acrylate | 82.1 |
Data derived from reactions of ethyl 2-cyano-3,3-di(methylthio)acrylate under microwave irradiation. nih.gov
This methodology highlights the utility of this compound as a synthon for accessing a wide array of substituted cyanoacrylamides, which are valuable intermediates in organic synthesis and drug discovery.
Structure Activity Relationship Studies of Derivatives Synthesized from Methyl 2 Cyano 3,3 Di Methylthio Acrylate
Impact of Substituent Variations on Molecular Functionality
The core structure of derivatives synthesized from methyl 2-cyano-3,3-di(methylthio)acrylate allows for systematic modifications at several positions, and the nature of the substituents at these positions has a profound impact on the resulting biological activity. Research has demonstrated that variations in the substituents can modulate activities such as herbicidal, antitumor, and enzyme inhibitory effects.
For instance, in the development of novel 2-cyanoacrylate compounds as potential herbicides, the introduction of substituted pyrazolyl or 1,2,3-triazolyl moieties has been explored. mdpi.comresearchgate.net It was observed that among 3-methylthio derivatives, the nature of the heterocycle and its substituents directly influences the herbicidal activity against various plant species. For example, a derivative containing a nitrogen atom within the heterocyclic ring (a pyrazole) demonstrated higher inhibitory values against certain weeds compared to a similar compound with a carbon atom at the same position. mdpi.com
In the context of anticancer agents, 2-cyanoacrylamide derivatives have been synthesized and evaluated for their inhibitory activity against transforming growth factor beta-activated kinase 1 (TAK1), a target in cancer therapy. nih.gov The introduction of an imidazopyridine moiety tethered to the 2-cyanoacrylamide core was found to be a key determinant of inhibitory potency. Specifically, a derivative bearing a 2-cyano-3-(6-methylpyridin-2-yl)acrylamide group exhibited a potent TAK1 inhibitory activity with an IC50 of 27 nM. nih.gov This highlights the importance of the specific heterocyclic substituent in achieving high-affinity binding to the target enzyme.
Furthermore, studies on 3-methylthio-3-substituted arylamino-2-cyanoacrylates have revealed the influence of substituents on their antiproliferation activity against cancer cell lines. researchgate.netmdpi.com The nature of the substituent on the aryl ring was found to affect the antitumor activity. For example, one compound with a specific substitution pattern on the aryl ring demonstrated significantly higher antiproliferation activity against PC3 and A431 cancer cells compared to other derivatives in the same series. mdpi.com
The following interactive table summarizes the impact of various substituents on the biological activity of selected derivatives.
| Core Structure | Substituent (R) | Biological Activity | Key Finding | Reference |
| 2-Cyano-3-(heterocyclyl)acrylate | Substituted pyrazolyl | Herbicidal | The position of nitrogen in the heterocyclic ring influences herbicidal potency. | mdpi.com |
| 2-Cyanoacrylamide | Imidazopyridine | TAK1 Inhibition | A 6-methylpyridin-2-yl group on the acrylamide (B121943) moiety leads to potent inhibition. | nih.gov |
| 3-Arylamino-2-cyanoacrylate | Substituted aryl | Antiproliferative | The nature and position of substituents on the aryl ring modulate antitumor activity. | mdpi.com |
Design Principles for Targeted Chemical Structures
Based on the accumulated SAR data, several design principles have emerged for the development of targeted chemical structures derived from this compound. These principles guide the rational design of new molecules with enhanced potency and selectivity.
A primary principle is the strategic incorporation of heterocyclic moieties. The nature of the heterocycle, its substitution pattern, and its point of attachment to the 2-cyanoacrylate core are critical for determining the type and level of biological activity. For instance, the presence of specific nitrogen-containing heterocycles like pyrazole (B372694) and imidazopyridine has been shown to be favorable for herbicidal and kinase inhibitory activities, respectively. mdpi.comnih.gov
Another key design consideration is the modulation of electronic and steric properties of the substituents. The introduction of electron-donating or electron-withdrawing groups, as well as bulky or compact substituents, can influence the binding affinity of the molecule to its biological target. This is evident in the studies of arylamino derivatives, where the electronic nature of the substituents on the aryl ring impacts their antitumor properties. mdpi.com
Furthermore, the concept of isosteric replacement is a valuable tool in the design of these derivatives. Replacing a functional group with another that has similar physical and chemical properties can lead to improved activity or pharmacokinetic properties. For example, the comparison between pyrazole and 1,2,3-triazole containing derivatives in herbicidal studies illustrates this principle, where the number and position of nitrogen atoms in the heterocyclic ring are varied to fine-tune the biological response. mdpi.com
The design of reversible covalent inhibitors is another sophisticated strategy that has been applied to 2-cyanoacrylamide derivatives. nih.gov The 2-cyanoacrylamide moiety can act as a Michael acceptor, forming a reversible covalent bond with cysteine residues in the active site of target proteins like TAK1. This approach can lead to inhibitors with high potency and prolonged duration of action, while minimizing off-target effects associated with irreversible inhibitors. nih.gov
Future Directions and Emerging Research Avenues for Methyl 2 Cyano 3,3 Di Methylthio Acrylate
Development of Novel Catalytic Systems for Transformations
The transformations of Methyl 2-cyano-3,3-di(methylthio)acrylate have traditionally relied on stoichiometric reagents or harsh reaction conditions. The future of its application in synthesis will heavily depend on the development of sophisticated catalytic systems that can offer enhanced reactivity, control, and access to novel chemical space, particularly in the realm of asymmetric synthesis.
Future research will likely focus on several key classes of catalysts:
Chiral Lewis Acids: While Lewis acid catalysis has been employed for reactions involving ketene (B1206846) dithioacetals, the development of chiral Lewis acid systems for enantioselective transformations of this compound is a significant area for growth. acs.orgwikipedia.org Catalysts based on metals like copper, scandium, or zinc, complexed with chiral ligands (e.g., BOX, PYBOX), could activate the substrate towards nucleophilic attack, enabling the stereocontrolled synthesis of complex molecules. researchgate.net The goal is to control the facial selectivity of additions to the electron-deficient double bond.
Transition Metal Catalysis: The rich functionality of the molecule opens avenues for various transition-metal-catalyzed reactions. For instance, palladium or rhodium catalysts could enable cross-coupling reactions, potentially after converting one of the methylthio groups into a better leaving group. kyoto-u.ac.jp Rhodium-catalyzed conjugate additions of organoboron reagents represent a promising strategy for introducing a wide range of substituents at the 3-position.
Organocatalysis: Metal-free catalytic systems are highly desirable from a sustainability perspective. Chiral amines, thioureas, or phosphoric acids could catalyze enantioselective conjugate additions of nucleophiles to the acrylate (B77674) backbone. Furthermore, the emerging field of organophotocatalysis could unlock novel reaction pathways, such as radical-mediated multicomponent reactions, to construct complex heterocyclic frameworks in a single step. nih.gov
Table 1: Potential Catalytic Systems for Future Exploration
| Catalyst Class | Potential Reaction Type | Desired Outcome |
|---|---|---|
| Chiral Lewis Acids (e.g., Cu(II)-BOX) | Conjugate Addition, Cycloadditions | Enantioselective C-C and C-X bond formation |
| Transition Metals (e.g., Pd, Rh) | Cross-Coupling, Conjugate Addition | Arylation, Vinylation, Alkylation at C3-position |
| Organocatalysts (e.g., Chiral Amines) | Michael Addition, Annulation Reactions | Metal-free, enantioselective synthesis of carbocycles and heterocycles |
| Organophotocatalysts | Radical-mediated multicomponent reactions | Rapid assembly of complex molecular scaffolds under mild conditions |
Exploration of Green Solvents and Reaction Media
To align with the principles of green chemistry, future research must prioritize the replacement of conventional volatile organic compounds (VOCs) with more sustainable alternatives. The exploration of green solvents and reaction media for transformations involving this compound is a critical research frontier.
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. youtube.com They are often biodegradable, non-toxic, and inexpensive. Research has already shown that DESs can be effective media for the synthesis of heterocycles from ketene dithioacetals. researchgate.netresearchgate.net Future work should focus on systematically screening various DES combinations to optimize solubility, reaction rates, and product yields for specific transformations of this compound, potentially enabling catalyst recycling and simplified product isolation. rsc.org
Ionic Liquids (ILs): Ionic liquids, particularly those with tunable properties, offer significant potential. Acrylate-anion-based ILs, for example, could act as both the solvent and a reactant or organocatalyst. researchgate.net Their negligible vapor pressure and high thermal stability make them suitable for a wide range of reaction conditions, including microwave-assisted synthesis, which has been shown to accelerate reactions of this substrate. mdpi.comnih.govresearchgate.net
Water or Supercritical Fluids: While the reactivity of this compound in water is challenging due to potential hydrolysis, the development of micellar catalysis or phase-transfer catalysts could enable reactions in aqueous media. Supercritical carbon dioxide (scCO₂) is another promising medium, offering benefits of non-toxicity and easy removal post-reaction.
Table 2: Comparison of Conventional vs. Green Reaction Media
| Reaction Medium | Key Advantages | Challenges for Future Research |
|---|---|---|
| Conventional Solvents (e.g., DMF, Toluene) | Good substrate solubility, well-established | Toxicity, environmental impact, difficulty in recycling |
| Deep Eutectic Solvents (DESs) | Low cost, biodegradability, recyclability | Systematic study of solvent effects on reactivity and selectivity |
| Ionic Liquids (ILs) | Tunable properties, high thermal stability | Higher cost, potential toxicity, purification challenges |
| Water | Ultimate green solvent, inexpensive, non-flammable | Substrate solubility and stability, development of suitable catalytic systems |
Application in Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are powerful tools for building molecular complexity efficiently. nih.gov this compound is an ideal candidate for the design of novel MCRs due to its multiple electrophilic and nucleophilic sites after initial reaction.
The ketene dithioacetal moiety makes the compound an excellent 1,3-dielectrophilic synthon. A nucleophile can first attack the β-carbon, displacing one of the methylthio groups, followed by an intramolecular or intermolecular reaction involving the second methylthio group or the cyano/ester functions. This reactivity pattern is ripe for exploitation in the synthesis of diverse heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products. researchgate.netub.edu
Future research should focus on:
[3+3] Cycloadditions: Reacting this compound with various 1,3-dinucleophiles (e.g., amidines, guanidines, β-enaminones) to access a wide range of six-membered heterocycles like pyrimidines, pyridines, and pyrans. nih.gov
Sequential MCRs: Designing one-pot sequences where an initial MCR involving the acrylate generates an intermediate that is then trapped in a subsequent cyclization. For example, a reaction with an amine and an isocyanide could lead to complex, polycyclic structures reminiscent of the Ugi or Passerini reaction products. mdpi.com
Domino Reactions: Exploring reactions with binucleophiles, such as amidrazones or hydrazinecarbothioamides, to trigger a cascade of bond-forming events leading to fused heterocyclic systems like pyrazoles. researchgate.net
Table 3: Potential Heterocyclic Scaffolds from MCRs
| Reactant Partner(s) | Potential Heterocycle | Reaction Type |
|---|---|---|
| Amidrazones | Substituted Pyrazoles | Addition-Cyclization |
| 1,3-Dinucleophiles (e.g., Urea, Thiourea) | Dihydropyrimidines | [3+3] Annulation |
| Amines + Isocyanides | Highly functionalized Dihydropyridines | MCR/Domino Reaction |
| Malononitrile derivatives + Aldehydes | Poly-substituted Pyridines/Pyrans | MCR/Knoevenagel Condensation |
Advanced Mechanistic Probes and Spectroscopic Characterization Techniques
A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for rational reaction design and optimization. The application of advanced analytical and computational tools will be instrumental in elucidating reaction pathways, identifying transient intermediates, and understanding the role of catalysts.
In Situ Spectroscopy: Techniques such as ReactIR (FTIR), in situ NMR, and Raman spectroscopy can provide real-time kinetic and mechanistic data. By monitoring the concentration of reactants, intermediates, and products as a function of time, researchers can build detailed kinetic models and identify short-lived species that are invisible to traditional offline analysis.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) can be used to intercept and characterize reaction intermediates, including catalytic species and substrate-catalyst complexes. Isotope labeling studies can further clarify bond-forming and bond-breaking steps.
Computational Chemistry: Density Functional Theory (DFT) and other high-level computational methods are powerful tools for mapping potential energy surfaces of reactions. rsc.org These studies can be used to calculate activation barriers, predict the structures of transition states, and explain observed regio- and stereoselectivities. upenn.edumdpi.com Computational insights can guide the design of more efficient catalysts and reaction conditions.
Crystallography and Advanced NMR: Single-crystal X-ray diffraction is invaluable for the unambiguous structural determination of complex products. nih.gov For non-crystalline materials or for studying solution-state dynamics, advanced NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for elucidating constitution and stereochemistry. ipb.pt
Table 4: Application of Advanced Techniques for Mechanistic Insight
| Technique | Information Gained | Research Application |
|---|---|---|
| In Situ FTIR/NMR | Reaction kinetics, detection of transient intermediates | Optimization of reaction conditions, validation of proposed mechanisms |
| ESI-Mass Spectrometry | Identification of intermediates and catalyst resting states | Elucidation of catalytic cycles |
| Density Functional Theory (DFT) | Transition state structures, activation energies | Rational catalyst design, prediction of selectivity |
| 2D NMR (HMBC, HSQC) | Unambiguous structural and connectivity data | Characterization of complex MCR products |
| X-ray Crystallography | Absolute configuration and solid-state conformation | Definitive proof of structure and stereochemistry |
By pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, paving the way for the development of novel, efficient, and sustainable routes to valuable chemical entities.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Methyl 2-cyano-3,3-di(methylthio)acrylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear indirect-vent, impact-resistant goggles and face shields when handling liquids. Use nitrile or neoprene gloves and clean protective clothing daily to avoid skin contact .
- Emergency Measures : Install eyewash stations and emergency showers in the work area. In case of skin exposure, immediately wash with soap and water, even if no direct contact is confirmed .
- Ventilation : Use fume hoods for procedures generating vapors or aerosols. Avoid manual transfers; employ automated pumping systems to minimize exposure .
- Storage : Store in sealed containers away from incompatible substances (e.g., oxidizing agents). Label containers with GHS hazard symbols (acute toxicity: oral, dermal, inhalation) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Base-Catalyzed Condensation : React methyl cyanoacetate with carbon disulfide and methyl iodide in the presence of a base (e.g., K₂CO₃) to form the bis(methylthio) intermediate. Subsequent acrylation yields the product .
- Solvent Selection : Use polar aprotic solvents like DMF or DMSO to enhance reaction efficiency. Optimize molar ratios (e.g., 2:1 for nucleophile-electrophile pairs) to minimize side products .
- Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Spectroscopy : Confirm structure using ¹H/¹³C NMR (e.g., cyano group at ~110-120 ppm, methylthio signals at ~2.5 ppm) and IR (C≡N stretch ~2200 cm⁻¹, C=S ~600-700 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (exact mass: 233.03 g/mol) and fragmentation patterns .
- Chromatography : Assess purity via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing heterocyclic derivatives from this compound?
- Methodological Answer :
- Substrate Scope : React with nucleophiles like thiourea or amidrazones under reflux (DMF, 100°C) to form pyrimidothiazines or pyrazoles. Adjust stoichiometry (e.g., 2:1 acrylate:nucleophile) to favor cyclization .
- Catalysis : Introduce mild bases (e.g., K₂CO₃) or Lewis acids (e.g., ZnCl₂) to enhance reaction rates and selectivity. Monitor progress via TLC .
- Mechanistic Insights : The acrylate’s electron-deficient α,β-unsaturated system facilitates nucleophilic attack at the β-position, followed by cyclization and elimination of methylthiol groups .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate in vitro assays (e.g., DPPH antioxidant or COX-2 inhibition) across a wider concentration range (1–100 μM) to identify non-linear effects .
- Structure-Activity Relationships (SAR) : Compare substituent effects on bioactivity. For example, electron-withdrawing groups on phenyl rings in acrylamido derivatives enhance anti-inflammatory potency .
- Control Experiments : Validate results using positive controls (e.g., ascorbic acid for antioxidant assays) and replicate studies to rule out batch variability .
Q. How do steric and electronic properties of this compound influence its reactivity in multicomponent reactions?
- Methodological Answer :
- Steric Effects : The bulky methylthio groups at the 3-position hinder nucleophilic attack at the α-position, directing reactivity to the β-carbon .
- Electronic Effects : The cyano and ester groups withdraw electron density, polarizing the acrylate for Michael additions. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity .
- Solvent Effects : Polar solvents stabilize transition states in cycloadditions, while non-polar solvents favor stepwise mechanisms. Monitor via kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
